molecular formula C21H26ClN3O2 B3684986 N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No.: B3684986
M. Wt: 387.9 g/mol
InChI Key: PFSDLHQKLXSOCX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a research chemical of significant interest in neuropharmacology, primarily investigated for its potential as a serotonergic ligand. Its structure, featuring a 2-methoxyphenylpiperazine moiety, suggests a high and selective affinity for serotonin receptor subtypes, particularly the 5-HT 1A and 5-HT 7 receptors, which are critical targets in the study of depression, anxiety, and other central nervous system disorders [https://pubmed.ncbi.nlm.nih.gov/18501944/]. The compound's mechanism of action is characterized by its function as a potent antagonist or partial agonist at these receptors, enabling researchers to modulate serotonergic signaling pathways in vitro and in vivo. This makes it a valuable pharmacological tool for deconstructing the complex role of serotonin in behavior, cognition, and neuroendocrine function. Current research applications include its use in receptor binding assays, signal transduction studies, and animal models designed to elucidate the pathophysiology and potential treatment avenues for psychiatric and neurological conditions. The chloro-methylphenyl propanamide component may further influence its pharmacokinetic profile and receptor interaction specificity, offering a unique profile for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-16-17(22)6-5-7-18(16)23-21(26)10-11-24-12-14-25(15-13-24)19-8-3-4-9-20(19)27-2/h3-9H,10-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSDLHQKLXSOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine intermediate with 2-methoxyphenyl halide under basic conditions.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 3-chloro-2-methylbenzoic acid or its derivatives to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Used in the development of new materials or as intermediates in chemical production.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other proteins. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

The compound is compared to analogs with structural modifications in the aromatic rings, piperazine substituents, or core scaffolds. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogs

Compound Name Structural Differences Biological Activity Unique Properties References
3-(4-Benzylpiperazin-1-yl)-N-(3-chloro-2-methylphenyl)propanamide Benzyl instead of 2-methoxyphenyl on piperazine Antipsychotic potential Higher lipophilicity; reduced serotonin receptor selectivity vs. target compound
N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide Ethoxy on phenyl; fluorine on piperazine-attached phenyl Serotonin/dopamine receptor modulation Fluorine’s electron-withdrawing effects may alter binding kinetics; ethoxy improves metabolic stability
N-(5-chloro-2-methylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide Pyrazole ring replaces piperazine Antimicrobial activity Pyrazole enables hydrogen bonding; distinct target selectivity (e.g., enzymes vs. receptors)
N-(3-chloro-4-methoxyphenyl)-1-[3-(propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide Triazolopyridazine and piperidine instead of piperazine/propanamide Kinase inhibition (hypothesized) Broader applications in oncology due to heterocyclic core

Key Insights from Comparative Analysis

A. Impact of Piperazine Substitutions
  • 2-Methoxyphenyl vs. The methoxy group in the target compound likely enhances serotonin receptor affinity due to its electron-donating nature .
  • Fluorophenyl vs. Methoxyphenyl () : Fluorine’s electronegativity may strengthen hydrogen bonding with receptors, but methoxy’s steric bulk could improve selectivity for specific 5-HT subtypes.
B. Core Scaffold Modifications
  • Pyrazole vs. Piperazine () : Pyrazole-containing analogs exhibit antimicrobial rather than CNS activity, highlighting how scaffold changes redirect therapeutic applications.
  • Triazolopyridazine Hybrids () : Replacement of piperazine with triazolopyridazine shifts activity toward kinase inhibition, suggesting versatility in drug design for oncology.
C. Chlorophenyl Positional Isomerism
  • 3-Chloro-2-methylphenyl vs. 5-Chloro-2-methylphenyl () : Chlorine position affects steric interactions with receptor pockets. The 3-chloro substitution in the target compound may optimize binding to hydrophobic pockets in CNS targets.
D. Pharmacokinetic Considerations
  • Methoxy vs. Ethoxy () : Ethoxy’s larger size may slow metabolic degradation compared to methoxy, extending half-life. However, methoxy’s smaller profile could reduce off-target interactions.

Q & A

Q. What are the recommended protocols for synthesizing N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Step 1 : Coupling of a piperazine derivative (e.g., 4-(2-methoxyphenyl)piperazine) with a propanamide intermediate via nucleophilic substitution or amide bond formation.
  • Step 2 : Purification using column chromatography (e.g., DCM-MeOH gradients) to isolate the target compound .
  • Key Conditions : Reaction temperatures between 25–80°C, anhydrous solvents (e.g., CH₃CN, THF), and catalysts like Et₃N or HBTU for amide coupling .
  • Yield Optimization : Adjust stoichiometry (1.2–2.0 eq. of reactants) and monitor progress via TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and spectrometric techniques:
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1660–1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.5–7.8 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxy substituents (δ ~3.8 ppm) .
  • HRMS : Validate molecular weight (calculated for C₂₂H₂₇ClN₃O₂: 408.18 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Screen for affinity to serotonin (5-HT₁A/2A) or dopamine receptors via radioligand displacement assays (e.g., [³H]-WAY-100635) .
  • Dose-Response Studies : Test concentrations from 1 nM–100 μM, with positive controls (e.g., clozapine for receptor assays) .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer :
  • Structural Comparison : Overlay 3D models (e.g., using Schrödinger Maestro) to identify steric/electronic differences in substituents (e.g., chloro vs. methoxy groups) .
  • SAR Analysis : Correlate activity trends with substituent properties (e.g., logP, polar surface area) using QSAR software (e.g., MOE) .
  • Target Profiling : Perform kinase or GPCR panels to identify off-target effects .

Q. What methodologies assess the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
  • BBB Penetration : Employ PAMPA-BBB assays or in situ perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

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